molecular formula C26H22ClN3O3 B11280109 1-(3-chlorobenzyl)-8-methoxy-5-methyl-3-(2-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

1-(3-chlorobenzyl)-8-methoxy-5-methyl-3-(2-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11280109
M. Wt: 459.9 g/mol
InChI Key: CJXJBGFBVRERFR-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound that belongs to the class of pyrimidoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzylamine with 8-methoxy-5-methyl-3-(2-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • **1-[(3-BROMOPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE
  • **1-[(3-FLUOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE

Uniqueness

The uniqueness of 1-[(3-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(2-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methoxy and methyl groups contribute to its overall stability and bioactivity .

Properties

Molecular Formula

C26H22ClN3O3

Molecular Weight

459.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-8-methoxy-5-methyl-3-(2-methylphenyl)pyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H22ClN3O3/c1-16-7-4-5-10-21(16)30-25(31)24-23(20-14-19(33-3)11-12-22(20)28(24)2)29(26(30)32)15-17-8-6-9-18(27)13-17/h4-14H,15H2,1-3H3

InChI Key

CJXJBGFBVRERFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)OC)N(C2=O)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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